

# "molecular weight of ethene-1,1diylbis(phosphonate)"

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Compound of Interest

Compound Name: Ethene-1,1-diylbis(phosphonate)

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An In-depth Technical Guide to Ethene-1,1-diylbis(phosphonate) and its Derivatives

This technical guide provides a comprehensive overview of **ethene-1,1-diylbis(phosphonate)**, also known as ethenylidenebis(phosphonic acid), and its commonly used tetraalkyl esters. The content is tailored for researchers, scientists, and professionals in drug development, with a focus on its chemical properties, synthesis, and analytical characterization.

# **Core Concepts and Molecular Weight**

**Ethene-1,1-diylbis(phosphonate)** refers to a family of compounds containing two phosphonate groups attached to the same carbon of an ethene backbone. The parent compound is ethenylidenebis(phosphonic acid), and its esters, particularly the tetraethyl and tetraisopropyl esters, are common intermediates in synthesis.

### **Quantitative Data Summary**

The molecular formulas and weights of ethenylidenebis(phosphonic acid) and its key derivatives are summarized in the table below for easy reference and comparison.



Compound Name	Chemical Formula	Molecular Weight ( g/mol )
Ethenylidenebis(phosphonic acid)	C <sub>2</sub> H <sub>6</sub> O <sub>6</sub> P <sub>2</sub>	190.00
Tetraethyl ethenylidenebis(phosphonate)	C10H22O6P2	300.23[1]
Tetraisopropyl ethenylidenebis(phosphonate)	C14H30O6P2	356.34[2]
Tetrasodium ethenylidenebis(phosphonate)	C2H2Na4O6P2	275.92

# **Experimental Protocols**

Detailed methodologies for the synthesis and analysis of ethene-1,1-diylbis(phosphonates) are crucial for their application in research and development.

### Synthesis of Tetraethyl Ethenylidenebis(phosphonate)

A robust two-step, single-flask method has been developed for the preparation of tetraalkyl ethenylidenebis(phosphonates)[3][4]. The following protocol is adapted from this literature procedure for the synthesis of the tetraethyl ester.

#### Materials:

- Tetraethyl methylenebis(phosphonate)
- Paraformaldehyde
- Diethylamine
- Methanol
- Toluene
- p-Toluenesulfonic acid monohydrate



#### • 4A Molecular sieves

#### Procedure:

- Reaction Setup: In a flask equipped with a reflux condenser, combine paraformaldehyde (3.47 mol) and diethylamine (0.69 mol) in 2 L of methanol. Warm the mixture until a clear solution is obtained.
- Addition of Starting Material: Remove the heat source and add tetraethyl methylenebis(phosphonate) (0.69 mol) to the solution.
- Reflux: Reflux the reaction mixture for 24 hours.
- Workup: After reflux, add an additional 2 L of methanol and concentrate the solution under vacuum at 35°C. Add 1 L of toluene and reconcentrate to ensure the complete removal of methanol. This yields the intermediate product.
- Elimination: Dissolve the intermediate in 1 L of dry toluene. Add a catalytic amount of ptoluenesulfonic acid monohydrate (0.50 g).
- Methanol Removal: Reflux the mixture and remove the methanol byproduct either by collection in a Dean-Stark trap or by adsorption into 4A molecular sieves contained in a Soxhlet extractor.
- Purification: After 14 hours, the reaction is typically complete. The resulting solution can be purified by distillation to yield pure tetraethyl ethenylidenebis(phosphonate)[3].

# Hydrolysis to Ethenylidenebis(phosphonic acid)

The tetraalkyl esters can be dealkylated to the free phosphonic acid. A common and effective method is the McKenna reaction, which uses bromotrimethylsilane (TMSBr)[3][5][6].

#### Materials:

- Tetraethyl ethenylidenebis(phosphonate)
- Bromotrimethylsilane (TMSBr)



- Dichloromethane (anhydrous)
- Methanol or Water

#### Procedure:

- Silylation: Dissolve tetraethyl ethenylidenebis(phosphonate) in anhydrous dichloromethane under an inert atmosphere. Cool the solution in an ice bath. Add an excess of bromotrimethylsilane dropwise.
- Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
- Methanolysis/Hydrolysis: Carefully add methanol or water to the reaction mixture to hydrolyze the silyl esters.
- Isolation: Remove the volatile components under reduced pressure to yield the crude ethenylidenebis(phosphonic acid). Further purification may be achieved by recrystallization or chromatography if necessary[5].

### **Analytical Characterization**

The characterization of ethene-1,1-diylbis(phosphonates) and their intermediates relies on standard analytical techniques[3].

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - ¹H NMR: Provides information on the proton environments, including the vinyl protons and the protons of the alkyl ester groups.
  - <sup>13</sup>C NMR: Used to identify the carbon skeleton of the molecule.
  - <sup>31</sup>P NMR: A key technique for phosphorus-containing compounds, showing characteristic chemical shifts for the phosphonate groups. The spectra are typically recorded with broadband proton decoupling[3].
- Mass Spectrometry (MS): Chemical ionization mass spectrometry can be used to determine the molecular weight of the compounds[3].



• Elemental Analysis: Provides the percentage composition of elements (C, H, P), which is used to confirm the empirical formula of the synthesized compounds[3].

For the analysis of phosphonic acids in complex matrices, specialized methods like the Quick Polar Pesticides (QuPPe) method may be required due to their high polarity[7].

# **Biological Activity and Applications**

While specific signaling pathways for ethenylidenebis(phosphonic acid) are not extensively documented, phosphonates as a class have significant biological relevance. Their structural similarity to phosphates allows them to act as mimetics and inhibitors of enzymes that process phosphate-containing substrates[8].

Ethenylidenebis(phosphonic acid) and its esters have found utility as sequestering agents and have been explored in pharmaceutical applications[3]. A more complex derivative, a phosphonic acid diphosphate of adenine-containing butenolide, has been shown to be an irreversible inhibitor of E. coli ribonucleoside diphosphate reductase and exhibits potent anticancer activity[9]. Other phosphonic and phosphinic acid derivatives have been investigated for their anti-neoplastic potential against osteosarcoma[10].

### **Visualized Experimental Workflow**

The following diagram illustrates the synthetic pathway from a tetraalkyl methylenebis(phosphonate) to ethenylidenebis(phosphonic acid).



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Caption: Synthetic pathway for ethenylidenebis(phosphonic acid).



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